molecular formula C22H23N3O2 B3230102 N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1291838-87-3

N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B3230102
CAS No.: 1291838-87-3
M. Wt: 361.4
InChI Key: VTLAMORWPJVSAX-UHFFFAOYSA-N
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Description

The compound “N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” features a dihydropyridazinone core substituted with an ethyl-3-methylphenyl group and a 4-methylphenyl moiety. The dihydropyridazinone scaffold is known for its versatility in drug design, offering opportunities for structural modifications that influence physicochemical and biological behaviors.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-24(19-7-5-6-17(3)14-19)22(27)15-25-21(26)13-12-20(23-25)18-10-8-16(2)9-11-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLAMORWPJVSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine with N-ethyl-N-(3-methylphenyl)acetamide under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. Techniques such as high-performance liquid chromatography (HPLC) can be used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with two analogs identified in the evidence:

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Dihydropyridazinone R1: Ethyl-3-methylphenyl; R2: 4-methylphenyl Balanced lipophilicity due to methyl groups; moderate steric bulk.
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide Dihydropyridazinone R1: 4-Acetamidophenyl; R2: 1-naphthyl Increased lipophilicity (naphthyl) and hydrogen-bonding capacity (acetamide).
N-(2,6-Dimethylphenyl)-2-[(4-ethyl-5-([(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Dihydropyridazinone R1: 2,6-Dimethylphenyl; R2: Phenyl with triazolylthio and oxymethyl linkage Enhanced polarity (triazole, sulfur); potential for disulfide interactions or metabolic modulation.

Key Observations :

  • Lipophilicity : The naphthyl group in increases logP compared to the target compound’s methylphenyl groups.
  • Hydrogen Bonding : The acetamide group in may enhance target binding compared to the ethyl-3-methylphenyl substituent in the target.
  • Polarity and Reactivity : The triazolylthio group in introduces sulfur, which could influence solubility and metabolic pathways.

Physicochemical and Pharmacological Profiles

While explicit data (e.g., logP, IC50) is unavailable in the evidence, inferences can be drawn from substituent effects:

Property Target Compound Analog from Analog from
Predicted logP Moderate (~3.5) High (~4.2) Moderate (~2.8)
Solubility Low (hydrophobic substituents) Very Low (bulky naphthyl) Moderate (polar triazole/sulfur)
Metabolic Stability Likely stable (methyl groups hinder oxidation) Variable (acetamide may undergo hydrolysis) Potential sulfation or glutathione conjugation
Target Interaction Steric hindrance may limit binding Enhanced binding via acetamide hydrogen bonds Triazole/sulfur may enable novel interactions

Methodological Considerations in Structural Analysis

Structural comparisons rely heavily on crystallographic tools such as SHELX (for refinement) and ORTEP (for visualization), which are widely used to resolve molecular conformations and packing . For instance:

  • SHELXL : Employed for refining small-molecule structures, enabling precise determination of bond lengths and angles critical for comparing substituent effects .
  • WinGX/ORTEP : Facilitate visualization of anisotropic displacement parameters, highlighting conformational flexibility or rigidity in analogs .

These tools underscore the importance of structural data in rational drug design, particularly for optimizing substituents to balance physicochemical and pharmacological properties.

Biological Activity

N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its therapeutic effects.

Chemical Structure and Synthesis

The compound features a pyridazinone core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the condensation of 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine with N-ethyl-N-(3-methylphenyl)acetamide under controlled conditions. The reaction may require specific catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds with a similar structure exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties due to its structural characteristics. Studies on related pyridazine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also inhibit microbial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis .

Anticancer Activity

The compound's potential anticancer properties are particularly noteworthy. Preliminary studies have demonstrated that derivatives of pyridazine can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and survival. For instance, some pyridazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. This interaction can lead to alterations in enzyme activity or receptor binding, triggering downstream biochemical events that affect cellular function. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing cell signaling processes.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes

Research Highlights

  • Antimicrobial Studies : A study demonstrated that similar pyridazine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound as an antimicrobial agent .
  • Anticancer Mechanisms : Research indicated that certain analogs could reduce tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Inflammatory Response : Molecular docking studies suggested that the compound could effectively bind to COX enzymes, leading to reduced inflammation markers in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

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